molecular formula C9H8N2O B3288828 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde CAS No. 85333-33-1

2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde

Cat. No.: B3288828
CAS No.: 85333-33-1
M. Wt: 160.17 g/mol
InChI Key: NEAKUWYCNOISFI-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with an imidazole ring and a pyridine ring, along with a methyl group at the 2-position and an aldehyde group at the 8-position.

Preparation Methods

The synthesis of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde can be achieved through various synthetic routes. Common methods include:

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in the bacterial cell wall synthesis .

Comparison with Similar Compounds

2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde can be compared with other similar compounds, such as:

    2-Ethylimidazo[1,2-a]pyridine: This compound has an ethyl group at the 2-position instead of a methyl group.

    2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: This compound has an aldehyde group at the 3-position instead of the 8-position.

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-5-11-4-2-3-8(6-12)9(11)10-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAKUWYCNOISFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-aminonicotinaldehyde (92.8 g, 0.76 mol) and bromoacetone (114.5 g, 0.84 mol) in dimethoxyethane (980 ml) is stirred for 2 hr. at room temperature and then heated at 65° with stirring for 14 hr. The solid which separates is isolated by filtration, dissolved in 800 ml absolute ethanol and heated under reflux for 6 hrs. The ethanol solvent isremoved under reduced pressure and the residue treated with 138 ml 6 N hydrochloric acid in 750 ml water for 0.5 hr. The acidic aqueous layer is washed with ether (2×300 ml) and basified with cooling (78 ml 50% sodium hydroxide and 25 g sodium bicarbonate). The aqueous layer is extracted with dichloromethane. The extracts are combined and dried over anhydrous sodium sulfate. Following filtration, the solvent is removed under reduced pressure to afford 2-methyl-8-formylimidazo[1,2-a]pyridine, mp 136°-139.5° C.
Quantity
92.8 g
Type
reactant
Reaction Step One
Quantity
114.5 g
Type
reactant
Reaction Step One
Quantity
980 mL
Type
solvent
Reaction Step One
Quantity
138 mL
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reactant
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750 mL
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800 mL
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Synthesis routes and methods II

Procedure details

A mixture of 2-aminonicotinaldehyde (92.8 g, 0.76 mol) and bromoacetone (114.5 g, 0.84 mol) in dimethoxyethane (980 ml) is stirred for 2 hours at room temperature and then heated at 65° with stirring for 14 hours.The solid which separates is isolated by filtration, dissolved in 800 ml absolute ethanol and heated under a reflux for 6 hours. The ethanol solvent is removed under reduced pressure and the residue treated with 138ml 6 N hydrochloric acid in 750 ml water for 0.5 hour. The acidic aqueous layer is washed with ether (2×300 ml) and basified with cooling (78 ml) 50% sodium hydroxide and 25 g sodium bicarbonate). The aqueous layer is extracted with dichloromethane. The extracts are combined and dried over anhydrous sodium sulfate. Following filtration, the solvent is removed under reduced pressure to afford 2-methyl-8-formyl-imidazo[1,2-a]pyridine, mp 136°-139.5° C.
Quantity
92.8 g
Type
reactant
Reaction Step One
Quantity
114.5 g
Type
reactant
Reaction Step One
Quantity
980 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

From 3b: reaction time 3 h: (yield: 98%); mp 123-125° C. (in Kaminski, J. J. and al. J. Med. Chem. 1989, 32, 1686-1700: 140-143° C.); IR (KBr) 1690, 1315 cm−1; 1H NMR (400 MHz, CDCl3) δ 2.49 (s, 3H), 6.86 (t, 1H, J=7 Hz), 7.44 (s, 1H), 7.71 (d, 1H, J=7 Hz), 8.26 (d, 1H, J=7 Hz), 10.66 (s, 1H); 13C NMR (100 MHz, CDCl3) δ 14.5, 110.1, 111.2, 123.2, 126.2, 130.0, 143.6, 145.2, 189.0; MS m/z 160 (M+, 30), 132 (100), 131 (49), 105 (25), 92 (22), 51 (20).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde
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2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde
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2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde

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